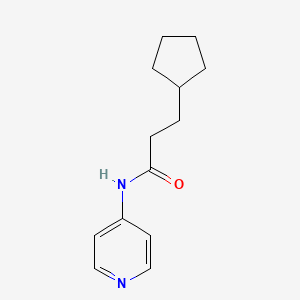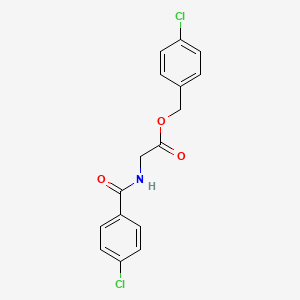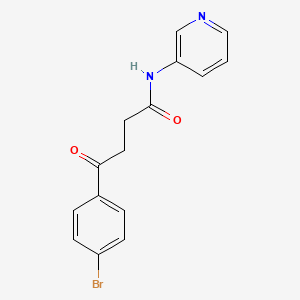
3-cyclopentyl-N-4-pyridinylpropanamide
Übersicht
Beschreibung
3-cyclopentyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it has pain-relieving properties without the addictive properties of opioids.
Wirkmechanismus
3-cyclopentyl-N-4-pyridinylpropanamide works by binding to the sigma-1 receptor, which is a protein found in the brain and other organs. This binding activates the receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters play a role in pain perception, mood, and addiction, which explains the potential therapeutic applications of 3-cyclopentyl-N-4-pyridinylpropanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-4-pyridinylpropanamide has been shown to have pain-relieving properties in animal models without the addictive properties of opioids. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 3-cyclopentyl-N-4-pyridinylpropanamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopentyl-N-4-pyridinylpropanamide in lab experiments is its non-addictive properties, which makes it a safer alternative to opioids. However, 3-cyclopentyl-N-4-pyridinylpropanamide has a short half-life, which may make it difficult to study its long-term effects. Additionally, 3-cyclopentyl-N-4-pyridinylpropanamide has a low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-4-pyridinylpropanamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain. Further research is needed to fully understand the mechanisms of action of 3-cyclopentyl-N-4-pyridinylpropanamide and its potential therapeutic applications.
Conclusion:
3-cyclopentyl-N-4-pyridinylpropanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have pain-relieving properties without the addictive properties of opioids, making it a safer alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the potential of 3-cyclopentyl-N-4-pyridinylpropanamide and its mechanisms of action.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-4-pyridinylpropanamide involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 4-bromopyridine. This reaction produces 4-cyclopentylpyridine, which is then reacted with N-(tert-butoxycarbonyl)-L-proline to form the desired 3-cyclopentyl-N-4-pyridinylpropanamide compound.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties without the addictive properties of opioids, making it a promising alternative for pain management. 3-cyclopentyl-N-4-pyridinylpropanamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(6-5-11-3-1-2-4-11)15-12-7-9-14-10-8-12/h7-11H,1-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRWNQGJNIYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290155 | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(pyridin-4-yl)propanamide | |
CAS RN |
438472-61-8 | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438472-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Pyridinylcyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)


![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)